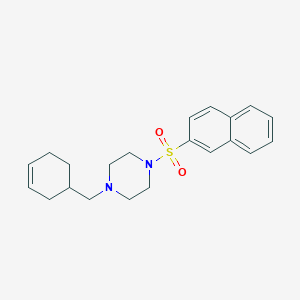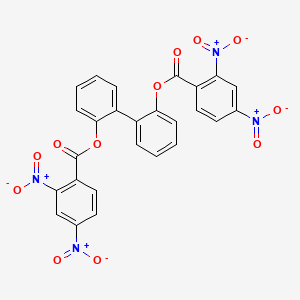methanone](/img/structure/B10890725.png)
[4-(4-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-NITROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of a piperazine ring substituted with a nitrobenzyl group and a nitrophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-NITROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a nitrobenzyl halide under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the nitrophenyl methanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-NITROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its functional groups allow for modifications that enhance material properties.
Mechanism of Action
The mechanism of action of 4-(4-NITROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The piperazine ring may interact with biological receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
- 1-(4-Nitrobenzyl)PiperazineHydrochloride
- 1-Methyl-4-(4-Nitrobenzyl)Piperazine
Comparison: Compared to similar compounds, 4-(4-NITROBENZYL)PIPERAZINOMETHANONE is unique due to the presence of both nitrobenzyl and nitrophenyl methanone groups. This dual functionality allows for a broader range of chemical reactions and potential applications. The presence of multiple reactive sites makes it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C18H18N4O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O5/c23-18(15-3-7-17(8-4-15)22(26)27)20-11-9-19(10-12-20)13-14-1-5-16(6-2-14)21(24)25/h1-8H,9-13H2 |
InChI Key |
HFESDASMSOTTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate](/img/structure/B10890643.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10890651.png)

![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10890664.png)
![1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890665.png)

![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10890709.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate](/img/structure/B10890716.png)
![N-({3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide](/img/structure/B10890728.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
